molecular formula C9H14N2O B13291068 Cyclopentyl(1H-pyrazol-4-yl)methanol

Cyclopentyl(1H-pyrazol-4-yl)methanol

Cat. No.: B13291068
M. Wt: 166.22 g/mol
InChI Key: HANZJRRASSLXPH-UHFFFAOYSA-N
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Description

Cyclopentyl(1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C9H14N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(1H-pyrazol-4-yl)methanol typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentylhydrazine. This intermediate is then reacted with an appropriate aldehyde or ketone to form the pyrazole ring. The final step involves the reduction of the resulting compound to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(1H-pyrazol-4-yl)ketone, while reduction may produce various alcohol derivatives.

Scientific Research Applications

Cyclopentyl(1H-pyrazol-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring. This interaction can modulate biological pathways and produce specific effects, such as antimicrobial activity.

Comparison with Similar Compounds

  • Cyclopentyl(1H-pyrazol-5-yl)methanol
  • Cyclopentyl(1H-pyrazol-3-yl)methanol
  • Cyclopentyl(1H-pyrazol-4-yl)ketone

Comparison: Cyclopentyl(1H-pyrazol-4-yl)methanol is unique due to the position of the hydroxyl group on the pyrazole ring. This structural feature can influence its reactivity and biological activity compared to similar compounds. For instance, the hydroxyl group in the 4-position may enhance its ability to form hydrogen bonds, affecting its interaction with biological targets.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

cyclopentyl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H14N2O/c12-9(7-3-1-2-4-7)8-5-10-11-6-8/h5-7,9,12H,1-4H2,(H,10,11)

InChI Key

HANZJRRASSLXPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CNN=C2)O

Origin of Product

United States

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